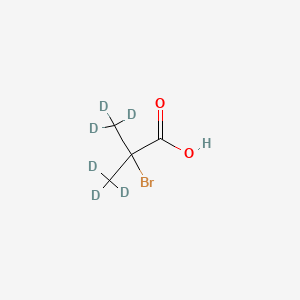

2-Bromoisobutyric-d6 Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

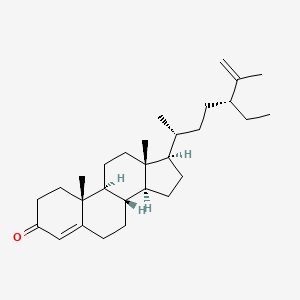

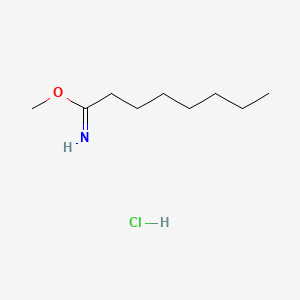

2-Bromoisobutyric-d6 Acid is a biochemical used for proteomics research . It is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . The molecular formula of 2-Bromoisobutyric-d6 Acid is C4HD6BrO2, and its molecular weight is 173.04 .

Synthesis Analysis

Ethyl 2-bromoisobutyrate, a related compound, is synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures .Molecular Structure Analysis

The molecular formula of 2-Bromoisobutyric-d6 Acid is C4HD6BrO2 . The structure of a similar compound, 2-Bromobutyric acid, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Bromobutyric acid is used as a building block chemical, such as in the preparation of Levetiracetam, an anticonvulsant medication . The production of (±)-2-Bromobuyric acid may be prepared by the acid-catalyzed Hell–Volhard–Zelinsky reaction, where butyric acid is treated with elemental bromine .Scientific Research Applications

Synthesis of Dextran Macroinitiator for Atom Transfer Radical Polymerization (ATRP)

2-Bromoisobutyric acid is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . This process is crucial in the development of advanced materials and polymers.

Preparation of Multifunctional Silica Colloids

The multifunctional silica colloids are prepared by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots . These colloids have potential applications in various fields such as drug delivery, bioimaging, and biosensing.

Synthesis of 2-Bromo-2-methylpropionic acid

2-Bromoisobutyric acid is also known as 2-Bromo-2-methylpropionic acid . It is used as a building block in organic synthesis and has applications in the pharmaceutical industry.

Synthesis of 2- (2-Bromoisobutyryloxy)ethyl methacrylate

2-Bromoisobutyric acid is used in the synthesis of 2- (2-Bromoisobutyryloxy)ethyl methacrylate . This compound is used in the preparation of polymers and coatings.

Synthesis of 2-Azidoethyl 2-bromoisobutyrate

2-Bromoisobutyric acid is used in the synthesis of 2-Azidoethyl 2-bromoisobutyrate . This compound is used in click chemistry, a powerful tool for generating substances quickly and reliably by joining small units together.

Synthesis of 2-Bromoisobutanoic acid N-hydroxysuccinimide ester

2-Bromoisobutyric acid is used in the synthesis of 2-Bromoisobutanoic acid N-hydroxysuccinimide ester . This compound is used as a reagent in peptide synthesis.

Safety and Hazards

2-Bromoisobutyric acid is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)

![(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B566082.png)

![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![(2S)-5-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[(2R)-4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B566089.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)